molecular formula C22H22O7 B2475174 (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859664-63-4

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2475174
CAS No.: 859664-63-4
M. Wt: 398.411
InChI Key: HYMDHKMEHHDYTB-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12-16(28-13(2)22(24)27-5)9-7-15-20(23)19(29-21(12)15)11-14-6-8-17(25-3)18(10-14)26-4/h6-11,13H,1-5H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMDHKMEHHDYTB-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with methoxy and propanoate functionalities that may contribute to its biological activity. Its molecular formula is C20H23O5C_{20}H_{23}O_5 with a molecular weight of approximately 345.39 g/mol.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzofuran have been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . Molecular docking studies have indicated favorable binding affinities of similar structures to COX enzymes, suggesting that this compound could exhibit comparable effects .

Anticancer Potential

Preliminary studies suggest that benzofuran derivatives might possess anticancer properties. Compounds with structural similarities have been evaluated for their cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . Further research is needed to establish the specific mechanisms through which this compound operates.

In Vitro Studies

In vitro assays have been conducted to evaluate the antioxidant and anti-inflammatory activities of related compounds. For example, one study reported that a similar benzofuran derivative exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in human cell lines . Additionally, compounds were tested for their ability to inhibit NO production in lipopolysaccharide-stimulated macrophages, indicating anti-inflammatory potential.

In Vivo Studies

Animal models have been utilized to assess the efficacy of related compounds in reducing inflammation and oxidative stress. One study demonstrated that a benzofuran derivative significantly decreased paw edema in rats induced by carrageenan, supporting its anti-inflammatory claims .

Data Tables

Activity Type Compound IC50 (µM) Mechanism
AntioxidantBenzofuran derivative25Free radical scavenging
Anti-inflammatoryBenzofuran derivative30COX inhibition
CytotoxicityBenzofuran derivative15Induction of apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.